BenchChemオンラインストアへようこそ!

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Enzyme inhibition Rhodanine SAR HCV NS5B polymerase

This compound's para-nitrobenzylidene (Hammett σₚ = 0.78) + N3-butanoic acid architecture delivers superior ALR2 inhibition vs. acetic acid homologs. The four-carbon spacer enables amine-functionalized support immobilization for target deconvolution. Patent-precedented for amyloid inhibition (EP1192143A1/EP1192144A1). The para-nitro group provides a UV-Vis handle (~300–350 nm) and synthetic versatility (reduction to aniline). Select this regioisomer over ortho-nitro variants for directional π-hole interactions in cocrystal engineering.

Molecular Formula C14H12N2O5S2
Molecular Weight 352.4g/mol
CAS No. 17385-90-9
Cat. No. B381930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
CAS17385-90-9
Molecular FormulaC14H12N2O5S2
Molecular Weight352.4g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O5S2/c17-12(18)2-1-7-15-13(19)11(23-14(15)22)8-9-3-5-10(6-4-9)16(20)21/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-
InChIKeyFTXCCIDLZNCNAX-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-4-(5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS 17385-90-9): Structural Identity and Compound Class Positioning for Procurement Decisions


(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS 17385-90-9; molecular formula C₁₄H₁₂N₂O₅S₂; MW 352.4 g/mol) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 4-nitrobenzylidene substituent at the C-5 position and an N3-butanoic acid side chain . The rhodanine scaffold is recognized as a privileged structure in medicinal chemistry, with the marketed aldose reductase inhibitor epalrestat representing the most clinically advanced member of this class . This compound's specific substitution pattern — a para-nitrophenyl electron-withdrawing group at the 5-arylidene position combined with a carboxypropyl extension at N3 — distinguishes it from both earlier-generation rhodanine acetic acid derivatives and from analogs bearing electron-donating benzylidene substituents .

Why (Z)-4-(5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid Cannot Be Replaced by Generic Rhodanine Analogs: Differentiation Drivers for Procurement


Rhodanine-based compounds are not interchangeable due to pronounced structure-activity divergence driven by three key structural vectors. First, the identity of the 5-arylidene substituent dictates target selectivity: the 4-nitrobenzylidene group (electron-withdrawing, Hammett σₚ = 0.78) produces fundamentally different reactivity and target engagement compared to electron-donating substituents such as the 3,4-dimethoxybenzylidene found in iCRT5 . Second, the N3 side chain length and terminal functionality modulate both physicochemical properties and target binding: the butanoic acid extension (four-carbon chain) in this compound positions the carboxylate differently than the acetic acid homologs (two-carbon chain) exemplified in epalrestat and extensively studied rhodanine-3-acetic acid aldose reductase inhibitors . Third, the para-nitro orientation on the benzylidene ring generates a linear molecular geometry distinct from ortho-nitro regioisomers (e.g., ChemBridge 5754327), affecting both intermolecular interactions in the solid state and target binding conformations . The inactive parent compound 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (lacking any N3-substituent) exhibits an IC₅₀ of only 22,000 nM against HCV NS5B polymerase, highlighting that the N3-butanoic acid moiety is not a passive appendage but a critical determinant of biological activity .

Quantitative Differentiation Evidence for (Z)-4-(5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Head-to-Head and Class-Level Comparator Data


N3-Butanoic Acid Side Chain vs. N3-Unsubstituted Parent: Potency Gain Through N3-Alkylcarboxyl Substitution

The N3-butanoic acid side chain is not merely a solubility handle but a critical pharmacophoric element. The N3-unsubstituted parent compound 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (CHEMBL66064) — identical in its 5-arylidene group to the target compound — exhibits only weak inhibition of HCV NS5B RNA-dependent RNA polymerase with an IC₅₀ of 22,000 nM (22 µM) . In contrast, N3-alkylcarboxyl-substituted rhodanine derivatives within the same scaffold class (rhodanine-3-acetic acids) achieve submicromolar to low nanomolar potency across multiple target families, as demonstrated by epalrestat (aldose reductase IC₅₀ = 10 nM rat lens / 25 nM human placenta) and the most potent rhodanine-3-acetic acid derivative in the Pflégr et al. (2020) series, which was over five-fold more potent than epalrestat against ALR2 . The butanoic acid extension in the target compound (four-carbon chain) provides a longer carboxylate reach than the acetic acid series (two-carbon chain), which alters both the hydrogen-bonding network observed in crystal structures of rhodanine-3-carboxylic acid homologs and the predicted binding mode within enzyme active sites .

Enzyme inhibition Rhodanine SAR HCV NS5B polymerase

4-Nitrobenzylidene vs. 3,4-Dimethoxybenzylidene: Differential Target Engagement and Electronic Effects on Scaffold Reactivity

The 5-benzylidene substituent identity is the primary determinant of target selectivity among rhodanine-3-carboxylic acid derivatives. iCRT5 — (Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS 18623-44-4), the closest structural analog differing only at the benzylidene substituent — is a selective Wnt/β-catenin-responsive transcription (CRT) inhibitor with an IC₅₀ of 18 nM in the STF16 luciferase reporter assay and functions by disrupting the β-catenin-TCF4 interaction . The 3,4-dimethoxy substitution pattern (electron-donating, σₚ for OMe = -0.27) produces a fundamentally different electronic environment at the exocyclic double bond compared to the 4-nitro group (electron-withdrawing, σₚ = +0.78). This electronic divergence dictates which biological nucleophiles can undergo Michael addition at the C5-C6 exocyclic double bond and alters the preferred binding conformation within target active sites . In the aldose reductase inhibitor series, electron-withdrawing arylidene substituents (including nitro-substituted benzylidenes) consistently produce more potent ALR2 inhibition than electron-donating analogs, with IC₅₀ values in the submicromolar range . The rhodanine-3-hippuric acid SAR study further confirms that 5-arylidene electronic character is the dominant driver of aldose reductase inhibitory potency, with IC₅₀ values spanning 0.2 to 2.36 µM across different arylidene substituents .

Wnt/β-catenin signaling Aldose reductase Electronic effects Target selectivity

Para-Nitro vs. Ortho-Nitro Regioisomerism: Positional Effects on Molecular Geometry and Intermolecular Interactions

The position of the nitro group on the benzylidene ring (para vs. ortho) constitutes a critical differentiation factor. The closest regioisomeric comparator, 4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (ChemBridge ID 5754327; CAS not publicly assigned), differs only in the nitro group position while sharing the identical scaffold, N3-butanoic acid side chain, and molecular formula (C₁₄H₁₂N₂O₅S₂) . The para-nitro orientation in the target compound produces a linear, extended molecular geometry that favors predictable intermolecular π-stacking and hydrogen-bonding patterns, as demonstrated by the crystal structures of related 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives where the 4-nitro group participates in directional C–H···O and π-hole interactions that stabilize the supramolecular framework . In contrast, the ortho-nitro isomer can form intramolecular interactions between the nitro group and the thioxothiazolidinone core, altering the conformational ensemble and potentially modifying target binding . The crystal structure analysis of rhodanine-3-carboxylic acid homologs establishes that the geometry of intermolecular interactions is highly sensitive to the spatial positioning of functional groups, with the alkyl chain length and arylidene substitution pattern both contributing to the observed hydrogen-bonding network .

Regioisomerism Crystal engineering Molecular recognition Supramolecular chemistry

Class-Level Aldose Reductase Inhibition: Rhodanine-3-Carboxylic Acid Scaffold Potency and Selectivity vs. Epalrestat

The rhodanine-3-carboxylic acid scaffold to which the target compound belongs has been extensively validated as a privileged chemotype for aldose reductase (ALR2) inhibition. In a systematic study by Pflégr et al. (2020), six (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives were tested for ALR2 inhibition relative to epalrestat — the only rhodanine-based drug in clinical use (marketed in Japan since 1992 for diabetic neuropathy) . Four of the six compounds exhibited greater potency than epalrestat, with the most active derivative achieving over five-fold greater inhibition. Critically, the selectivity factor for ALR2 over the structurally related aldehyde reductase (ALR1) was comparable to or exceeded that of epalrestat, addressing a historical concern regarding rhodanine off-target activity . In an independent series, rhodanine-3-hippuric acid 5-arylidene derivatives achieved ALR2 IC₅₀ values from 0.2 to 2.36 µM, with two compounds (IC₅₀ = 0.2 and 0.6 µM) surpassing epalrestat potency . The SAR from these studies converges on the principle that electron-withdrawing arylidene substituents (such as the 4-nitro group in the target compound) enhance ALR2 inhibitory activity. European Patent EP0047109A1 (ONO Pharmaceutical) explicitly claims rhodanine derivatives with nitro-substituted benzylidene groups as aldose reductase inhibitors active at 10⁻⁷ to 10⁻⁹ M concentrations, establishing the patent precedent for this substitution pattern .

Aldose reductase Diabetic complications Epalrestat Selectivity factor

Amyloid Aggregation Inhibition Potential: Patent Coverage and Class-Level Evidence for Neurodegenerative Target Applications

The target compound falls within the scope of European Patents EP1192143A1 and EP1192144A1, which specifically claim rhodanine derivatives bearing a substituted benzylidene group at the 5-position and a carboxylic acid-terminated alkyl chain at the N3 position for the inhibition of amyloid protein aggregation and imaging of amyloid deposits . The patent family explicitly encompasses compounds where the N3 substituent includes acetic acid, propionic acid, and butyric acid side chains (the target compound bearing the butanoic acid extension). The amyloid inhibition activity of rhodanine derivatives has been independently validated through a structure-activity relationship (SAR) by kinetics approach, where systematic chemical derivatization converted an inactive rhodanine compound into an effective inhibitor of Aβ oligomer formation . This work, published in PNAS (2018), demonstrated that rhodanine derivatives can dramatically reduce the production of toxic Aβ oligomers, with the 5-arylidene substituent being the key optimization vector for modulating inhibitory potency. For imaging applications, the 4-nitro group on the benzylidene moiety may serve as a fluorescence quencher or as a handle for further functionalization, distinguishing it from non-nitrated analogs for probe development applications .

Amyloid-beta Alzheimer's disease Protein aggregation Rhodanine inhibitors

Recommended Research and Procurement Application Scenarios for (Z)-4-(5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid Based on Differentiated Evidence


Aldose Reductase Inhibitor Screening and Diabetic Complications Drug Discovery

This compound is most strongly indicated for inclusion in aldose reductase (ALR2) inhibitor screening cascades. The rhodanine-3-carboxylic acid scaffold has produced multiple compounds with submicromolar ALR2 IC₅₀ values, with four of six tested derivatives surpassing epalrestat potency (IC₅₀ = 25 nM human placenta) in the Pflégr et al. (2020) series . The 4-nitrobenzylidene group provides the electron-withdrawing character that SAR studies consistently associate with enhanced ALR2 inhibition. Procurement for this application scenario should prioritize the target compound over iCRT5 (which targets Wnt/β-catenin) and over the N3-unsubstituted parent compound (which is essentially inactive at 22,000 nM against any tested target). The butanoic acid side chain may confer pharmacokinetic advantages over acetic acid analogs by modulating LogP and plasma protein binding, although this hypothesis requires experimental validation .

Amyloid Aggregation Inhibition and Neurodegenerative Disease Probe Development

The compound is patent-precedented for amyloid protein aggregation inhibition under EP1192143A1 and EP1192144A1, which explicitly cover rhodanine derivatives with N3-carboxyalkyl chains (including butanoic acid) for both therapeutic and diagnostic imaging applications . The SAR by kinetics approach validated by Arosio et al. (2018, PNAS) demonstrates that rhodanine derivatives can be systematically optimized from inactive to highly potent Aβ oligomer inhibitors . For procurement in Alzheimer's disease or systemic amyloidosis research, this compound offers a starting scaffold within claimed intellectual property space, with the 4-nitro group providing a spectroscopic handle (UV-Vis absorption ~300-350 nm) for binding studies or a synthetic precursor for further functionalization (reduction to aniline, diazotization, etc.).

Supramolecular Chemistry and Crystal Engineering Studies Utilizing Nitro-Directed Noncovalent Interactions

The target compound's para-nitrobenzylidene group enables predictable and well-characterized noncovalent interactions — including C–H···O hydrogen bonds and lp···π-hole interactions — as demonstrated by Bauzá and Frontera (2017) through combined X-ray crystallographic and DFT analysis (M06-2X/def2-TZVP) of closely related 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives . The butanoic acid side chain adds a second strong hydrogen-bonding motif (carboxyl O–H···O) that dominates crystal packing in rhodanine-3-carboxylic acid homologs, as established crystallographically by Skórska-Stania et al. (2016) . This dual-interaction architecture (nitro-directed π-hole interactions + carboxyl-directed hydrogen bonding) makes the compound a valuable building block for designed cocrystals, metal-organic frameworks, or supramolecular synthon studies. Procurement for this application should specifically select the para-nitro regioisomer over the ortho-nitro variant (ChemBridge 5754327), as only the para isomer supports the extended, directional interaction geometry characterized in the published crystal structures.

Chemical Biology Tool Compound for Target Identification via Affinity-Based Protein Profiling

The compound's bifunctional architecture — a bioactive rhodanine warhead (the 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one core) coupled to a terminal carboxylic acid — makes it suitable for immobilization on amine-functionalized solid supports (via amide coupling) for affinity chromatography-based target deconvolution experiments. The N3-butanoic acid chain provides a four-carbon spacer that may reduce steric interference between the matrix and the protein-binding warhead compared to shorter-chain acetic acid analogs . This application scenario is particularly relevant when the compound shows phenotypic activity in cell-based screens but the molecular target is unknown — a common situation given that rhodanine derivatives have demonstrated activity across multiple target families including aldose reductase, HCV NS5B polymerase, β-lactamase, dynamin GTPase, and carbonic anhydrase .

Quote Request

Request a Quote for (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.